Enhanced Solubility as an N-Mannich Base Prodrug Compared to Parent Drug SU5416
This compound was explicitly designed as an N-Mannich base prodrug (SU010382) of the VEGFR-2 inhibitor SU5416 to overcome the parent drug's insolubility. A stable intravenous formulation of SU010382 was successfully developed at a concentration of 2 mg/mL, a concentration that is equivalent to or higher than the 1.5 mg/mL clinical formulation of the insoluble parent SU5416, achieved without using high levels of surfactant or co-solvent [1]. This demonstrates a direct and quantitative solubility advantage over its parent drug.
| Evidence Dimension | Aqueous solubility/formulability for intravenous administration |
|---|---|
| Target Compound Data | Stable intravenous formulation achieved at 2 mg/mL using pH adjustment and sulfobutyl-ether-beta-cyclodextrin complexation. |
| Comparator Or Baseline | The parent drug SU5416 requires a formulation containing Cremophor EL, ethanol, and polyethylene glycol for clinical use. |
| Quantified Difference | The prodrug approach enables a stable IV formulation at 2 mg/mL, equivalent to or exceeding the 1.5 mg/mL clinical formulation of SU5416, while eliminating the need for a high surfactant/co-solvent content. |
| Conditions | Comparison of intravenous formulation development studies. |
Why This Matters
For procurement, this is critical evidence; selecting this prodrug over the parent SU5416 directly addresses a key developability bottleneck (insolubility), enabling simpler, potentially safer intravenous formulations for in vivo studies.
- [1] Sistla, A., Kertelj, A., & Shenoy, N. (2008). Development of an intravenous formulation of SU010382 (prodrug of SU5416, an anti-angiogenesis agent). PDA Journal of Pharmaceutical Science and Technology, 62(3), 200-210. PMID: 18661869. View Source
